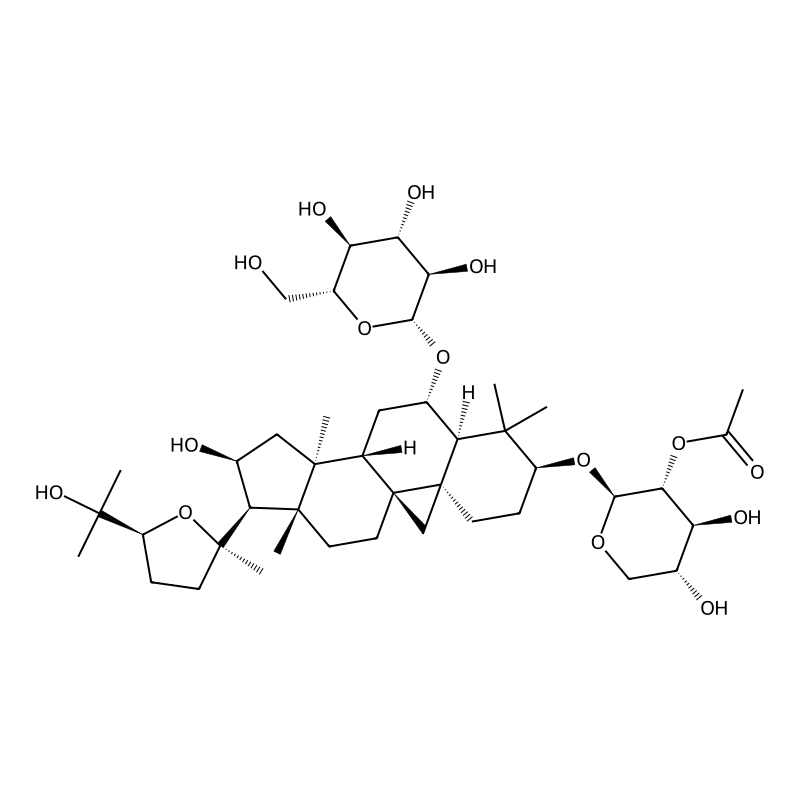

Astragaloside II

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Astragaloside II has been reported in Astragalus hoantchy, Astragalus lepsensis, and other organisms with data available.

a potent multidrug resistance (MDR) reversal agent from Astragalus; structure in first source

Astragaloside II plant source Astragalus membranaceus

Botanical Source & Basic Properties

Astragaloside II is a Cycloartane-type triterpene glycoside primarily extracted from the root of Astragalus membranaceus [1] [2]. The table below summarizes its core chemical identifiers.

| Property | Specification |

|---|---|

| Synonyms | Astrasieversianin VIII [1] |

| CAS No. | 84676-89-1 [1] |

| Molecular Formula | C₄₃H₇₀O₁₅ [1] |

| Molecular Weight | 827.01 g/mol [1] |

| Plant Source | Root of Astragalus membranaceus [1] [2] |

Extraction & Analytical Techniques

A combination of advanced techniques is used to isolate, purify, and identify this compound and related saponins from the complex matrix of the Astragalus root.

- Extraction Techniques: Common methods include microwave-assisted extraction, ultrasonic-assisted extraction, enzyme extraction, and reflux extraction [2]. The choice of method significantly impacts the yield and purity of the final extract.

- Separation & Purification: Techniques like high-speed counter-current chromatography (HSCCC) and semi-preparative liquid chromatography are highly effective for isolating individual saponin compounds from crude extracts [3].

- Qualitative & Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (e.g., HPLC-APCI-MS) is a standard method for identifying and quantifying this compound [2].

Workflow for the extraction, isolation, and analysis of this compound.

Quantitative Biological Activity & Experimental Data

The following tables summarize key experimental findings for this compound, including effective concentrations, model systems, and observed outcomes.

Table: In Vitro Pharmacological Activities of this compound

| Biological Activity | Experimental Model | Concentration/ Dose | Key Results | Citation |

|---|---|---|---|---|

| Osteoblast Proliferation | Rat primary osteoblasts | 0.1 nM - 10 µM (48-72 h) | Significantly promoted cell viability in a concentration-dependent manner. | [1] |

| Immunomodulation | Primary mouse splenocytes | 10-30 nM (48-96 h) | Enhanced proliferation induced by ConA, alloantigen, or anti-CD3. | [1] |

| Chemosensitization | Bel-7402/FU (5-FU resistant liver cancer cells) | 80 µM (48 h) | Sensitized cells to 5-FU-induced death; suppressed autophagy proteins LC3-II and Beclin-1. | [1] |

| Anti-inflammatory | LPS-stimulated CCD-18Co cells | 1 µM (48 h) | Inhibited levels of HIF-α, p-p65, and p-IκB; reduced pro-inflammatory cytokines (IL-6, TNF-α, IL-1β). | [1] |

Table: In Vivo Pharmacological Activities of this compound

| Disease Model | Animal Model | Dosage & Administration | Treatment Duration | Key Outcomes | Citation |

|---|---|---|---|---|---|

| Ulcerative Colitis | Male BABL/c mice with DSS-induced colitis | 30 mg/kg & 50 mg/kg (oral gavage, once daily) | 10 days | Alleviated disease symptoms, prevented weight loss, increased colon length, reduced pro-inflammatory cytokines (IL-6, TNF-α, IL-1β), and increased SOD. | [1] |

Mechanisms of Action & Signaling Pathways

This compound exerts its multi-target effects through several key molecular pathways, as visualized below.

Proposed core signaling pathways and biological activities of this compound.

Application Notes for Drug Development

- Synergistic Potential: Astragalus saponins, flavonoids, and polysaccharides often work synergistically [4] [5]. Investigating this compound in combination with other Astragalus components or standard chemotherapeutic agents (e.g., 5-Fluorouracil) could be a fruitful research avenue [1].

- Drug Delivery Considerations: Like many natural polysaccharides and glycosides, this compound may face challenges with low oral bioavailability due to its large molecular weight and low lipophilicity [6]. Formulation strategies such as nanocarriers could be explored to improve its absorption and efficacy [6].

References

- 1. This compound (Astrasieversianin VIII) | Natural Product [medchemexpress.com]

- 2. Advances in Chemical Composition, Extraction Techniques ... [mdpi.com]

- 3. The rapid discovery, target preparation, and bioactivity ... [sciencedirect.com]

- 4. Metabolites of Astragalus membranaceus and their pro ... [pmc.ncbi.nlm.nih.gov]

- 5. Metabolites of Astragalus membranaceus and their pro ... [frontiersin.org]

- 6. Pharmacological effects of Astragalus polysaccharides in ... [frontiersin.org]

Comprehensive Technical Analysis of Astragaloside II: Mechanisms, Signaling Pathways, and Experimental Protocols

Introduction and Chemical Background

Astragaloside II (AS-II) is a prominent cycloartane-type triterpene saponin isolated from the traditional Chinese medicinal herb Astragalus membranaceus (Huangqi). This natural compound has gained significant attention in pharmacological research due to its diverse therapeutic properties and multi-target mechanisms of action. AS-II represents one of the key bioactive constituents responsible for the widely recognized immunomodulatory, tissue-repairing, and anti-inflammatory effects of its parent herb. The compound features a characteristic four-ring cycloartane skeleton with sugar moieties attached at specific positions, which contributes to its biological activity and pharmacokinetic properties.

Research over the past decade has revealed that AS-II exerts therapeutic effects across multiple physiological systems, including gastrointestinal, renal, pulmonary, nervous, and immune systems. Unlike single-target pharmaceuticals, AS-II demonstrates a unique capacity to modulate complex signaling networks in a context-dependent manner, making it a compelling candidate for drug development against multifactorial diseases. This comprehensive review systematically organizes the current scientific understanding of AS-II's mechanisms of action, supported by experimental evidence from both in vitro and in vivo studies, with particular emphasis on its potential applications in drug development and therapeutic interventions.

Multisystem Mechanisms of Action

The therapeutic effects of this compound span multiple organ systems and disease models. The table below systematically summarizes the key mechanisms and experimental evidence for each physiological system:

Table 1: Comprehensive Mechanisms of this compound Across Physiological Systems

| Physiological System | Primary Mechanisms | Experimental Models | Key Outcomes |

|---|---|---|---|

| Intestinal Repair [1] | Enhanced L-arginine uptake; Increased CAT1/CAT2 expression; mTOR pathway activation; Promotion of protein synthesis | Human intestinal Caco-2 cells; TNBS-induced mouse colitis model | ↑ wound closure (41.42% vs 30.77% control); ↑ cell proliferation (1.22-fold vs control); attenuated weight loss in mice (94.85% vs 85.75% control) |

| Immune Modulation [2] [3] | CD45 PTPase activation; LCK dephosphorylation; T-cell proliferation; Th1 cytokine production | Mouse splenocytes; Cyclophosphamide-induced immunosuppression model | ↑ T-cell proliferation; ↑ IL-2 and IFN-γ production; restored immune function in immunosuppressed mice |

| Renal Protection [4] [5] | Mitochondrial dynamics regulation; Enhanced mitophagy (PINK1/Parkin); Nrf2/Keap1 pathway activation; Reduced podocyte apoptosis | STZ-induced diabetic rats; Podocyte culture models | ↓ albuminuria; improved mitochondrial function; restored autophagy proteins (Mfn2, Fis1, P62, LC3) |

| Nervous System Repair [6] | p75NTR receptor binding; β-catenin/Id2/MBP signaling; OPC differentiation promotion | Cuprizone and EAE demyelination models; OPC cultures | Enhanced remyelination; improved neurobehavioral outcomes; increased oligodendrocyte production |

| Pulmonary Protection [7] [8] | mTORC1/GSK-3β pathway activation; NF-κB inhibition; Inflammatory cytokine reduction | CS/LPS-induced COPD mouse model; RAW264.7 macrophages | Reduced lung inflammation; decreased pro-inflammatory factors; improved lung function |

| Bone Formation [9] | BMP-2 pathway activation; Smad1/5/8 and MAPK signaling; Osteoblast differentiation | Rat primary osteoblasts | ↑ osteoblast proliferation, differentiation, and mineralization; ↑ bone nodule formation |

The diverse pharmacological profile of this compound demonstrates its potential as a multi-system therapeutic agent. The consistency of effects across various disease models—from intestinal and renal repair to neural regeneration—suggests that AS-II modulates fundamental cellular processes that are common to multiple tissue types. Particularly noteworthy is its repeated involvement with mTOR signaling pathways across different systems, indicating this may represent a central mechanism of its regenerative properties. The immunomodulatory effects further complement its tissue-repair capabilities, creating a comprehensive therapeutic profile that addresses both inflammatory and regenerative components of disease processes.

Detailed Signaling Pathways and Experimental Evidence

Intestinal Repair Mechanisms

The promotion of intestinal epithelial repair represents one of the most thoroughly characterized mechanisms of this compound. In a landmark study investigating inflammatory bowel disease models, AS-II demonstrated a dose-dependent ability to enhance wound closure in Caco-2 cell monolayers, with the most significant effects observed at 0.1 μM concentration [1]. The mechanistic basis for this effect involves a sophisticated L-arginine transport pathway wherein AS-II upregulates cationic amino acid transporters CAT1 and CAT2, resulting in increased cellular uptake of L-arginine by 104.73 ± 3.90 pmol/mg protein/min compared to controls.

The subsequent intracellular signaling events follow a well-defined cascade:

Figure 1: this compound Intestinal Repair Signaling Pathway

This pathway was conclusively validated through inhibition experiments where both lysine (a competitive inhibitor of CAT transporters) and rapamycin (an mTORC1 inhibitor) completely abolished AS-II-induced wound healing, protein synthesis, and downstream phosphorylation events [1]. The translational relevance of these cellular findings was confirmed in a TNBS-induced mouse colitis model, where AS-II administration attenuated weight loss, improved intestinal lengths, and reduced inflammation markers, demonstrating its potential therapeutic value for inflammatory bowel diseases.

Immunomodulatory Mechanisms

AS-II exhibits a unique immunomodulatory profile that differs from conventional immunosuppressants or immunostimulants. The compound demonstrates a remarkable ability to enhance T cell activation through targeted regulation of CD45 protein tyrosine phosphatase activity, a critical regulator of T cell receptor signaling [2] [3]. At concentrations of 10-30 nM, AS-II significantly enhanced the proliferation of primary splenocytes induced by ConA, alloantigen, or anti-CD3 stimulation. Furthermore, AS-II (30 nM) increased IL-2 and IFN-γ secretion, upregulated mRNA levels of IFN-γ and T-bet transcription factors, and promoted expression of activation markers CD25 and CD69 on primary CD4+ T cells upon TCR stimulation.

Figure 2: this compound Immunomodulation Signaling Pathway

The specificity of this immunomodulation is particularly noteworthy. AS-II demonstrated no apparent effects on B cell proliferation, indicating a selective action on cellular immunity rather than broad immune stimulation [2]. This targeted mechanism was further validated in cyclophosphamide-induced immunosuppressed mice, where oral administration of AS-II (50 mg/kg) restored splenic T cell proliferation and cytokine production, substantiating its potential application in immunodeficiency conditions.

Organ-Protective Mechanisms

3.3.1 Renal Protection

In diabetic nephropathy models, AS-II demonstrated significant podocyte-protective effects through modulation of mitochondrial dynamics and mitophagy. In STZ-induced diabetic rats, AS-II administration (3.2 and 6.4 mg·kg⁻¹·d⁻¹ for 9 weeks) ameliorated albuminuria, renal histopathology, and podocyte foot process effacement [4] [5]. The molecular mechanisms involved:

- Restoration of mitochondrial dynamics through regulation of fusion/fission proteins (Mfn2, Fis1)

- Activation of mitophagy via the PINK1/Parkin pathway

- Enhancement of antioxidant responses through the Nrf2/Keap1 signaling axis

- Reduction of podocyte apoptosis through mitochondrial pathway modulation

These multi-faceted actions on fundamental cellular quality control mechanisms position AS-II as a promising candidate for addressing the complex pathophysiology of diabetic nephropathy and other proteinuric kidney diseases.

3.3.2 Pulmonary Protection

In chronic obstructive pulmonary disease (COPD) models, AS-II exhibited significant anti-inflammatory effects in a cigarette smoke and LPS-induced mouse model [7] [8]. The compound attenuated lung dysfunction, histopathological damage, inflammatory infiltration, and pro-inflammatory cytokine secretion through a novel mechanism involving the mTORC1/GSK-3β signaling pathway. AS-II enhanced mTORC1 activation, which subsequently phosphorylated and inhibited GSK-3β activity. This led to promoted binding of CREB-binding protein (CBP) to CREB, thereby antagonizing its interaction with nuclear factor-κB (NF-κB) and inhibiting the transcriptional activity of this master inflammatory regulator.

The critical dependence on mTORC1 signaling was confirmed through inhibition experiments where rapamycin completely abolished the protective effects of AS-II against LPS-induced inflammatory damage in RAW264.7 cells [8]. This mechanism represents a sophisticated anti-inflammatory pathway that leverages the cross-talk between metabolic and inflammatory signaling networks.

3.3.3 Nervous System Repair

A groundbreaking 2025 study revealed that AS-II facilitates remyelination in demyelinating diseases such as multiple sclerosis through direct interaction with the p75 neurotrophin receptor (p75NTR) [6]. Using advanced techniques including drug affinity responsive target stability mass spectrometry and cellular thermal shift assays, researchers demonstrated that AS-II binds specifically to p75NTR at residues Pro253 and Ser257, stabilizing its structure and promoting downstream signaling that ultimately enhances oligodendrocyte precursor cell differentiation and myelin regeneration.

The signaling cascade involves:

- Binding and stabilization of p75NTR

- Activation of β-catenin/Id2/MBP signaling axis

- Promotion of oligodendrocyte maturation

- Enhanced myelin basic protein expression

The essential nature of p75NTR for these effects was confirmed in knockout mice, where AS-II failed to restore myelin or neural function, providing compelling genetic evidence for this mechanism [6].

3.3.4 Bone Formation

In skeletal system applications, AS-II demonstrated significant osteogenic induction capabilities in rat primary osteoblasts [9]. The compound stimulated osteoblast proliferation, differentiation, and mineralization through activation of bone morphogenetic protein-2 (BMP-2) signaling and subsequent engagement of both Smad1/5/8 and MAPK pathways. This dual activation led to increased expression of the master osteogenic transcription factor Runx2/Cbfa1. The critical role of BMP-2 was established through inhibition experiments where Noggin (a BMP antagonist) blocked AS-II-mediated osteoblast differentiation and pathway activation.

Experimental Protocols and Methodologies

In Vitro Assessment Protocols

4.1.1 Cell Proliferation and Scratch Wound Assay [1]

Primary Intestinal Epithelial Cells (Caco-2) Culture:

- Culture human intestinal Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in 5% CO₂

- Seed cells in 96-well plates (5×10³ cells/well) for proliferation assays or 6-well plates (2×10⁵ cells/well) for wound healing assays

- Serum-starve cells for 24 hours before AS-II treatment to synchronize cell cycle

AS-II Treatment:

- Prepare AS-II stock solution in DMSO and dilute with culture medium to final concentrations (0.01, 0.1, and 1 μM)

- Include vehicle control (DMSO ≤0.1%)

- Treat cells for 24-72 hours based on experimental endpoint

Scratch Wound Assay:

- Create a uniform scratch wound using a sterile 200 μL pipette tip when cells reach 90-95% confluence

- Wash cells with PBS to remove detached cells and add fresh medium containing AS-II

- Capture images at 0, 24, and 48 hours using an inverted microscope

- Quantify wound closure percentage using image analysis software (ImageJ)

Cell Proliferation Assessment:

- Measure cell viability using MTT assay: add 0.5 mg/mL MTT solution and incubate for 4 hours at 37°C

- Dissolve formazan crystals with DMSO and measure absorbance at 570 nm with reference at 630 nm

- Express results as fold-change compared to control

4.1.2 L-arginine Uptake Measurement [1]

Radioisotope Uptake Assay:

- Wash cells twice with uptake buffer (125 mM NaCl, 25 mM HEPES, 4.8 mM KCl, 1.2 mM MgSO₄, 5.6 mM glucose, 1.2 mM CaCl₂, pH 7.4)

- Incubate cells with L-[³H]arginine (1 μCi/mL) in uptake buffer for 10 minutes at 37°C

- Terminate uptake by rapid removal of radioactive medium followed by three ice-cold PBS washes

- Solubilize cells in 0.1% SDS and measure radioactivity by liquid scintillation counting

- Calculate L-arginine uptake as pmol/mg protein/min

Inhibition Studies:

- Pre-incubate cells with lysine (10 mM) for 30 minutes before AS-II treatment to competitively inhibit CAT transporters

- Use rapamycin (20 nM) to inhibit mTORC1 signaling

In Vivo Experimental Models

4.2.1 TNBS-Induced Colitis Model [1]

Colitis Induction:

- Use 6-8 week old female BALB/c mice (18-22 g)

- Sensitize with 1% TNBS (2,4,6-trinitrobenzene sulfonic acid) in 50% ethanol administered rectally (100 μL per mouse) using a polyethylene catheter

- Administer AS-II (0.1-1 mg/kg) or vehicle orally for 7-14 days post-TNBS administration

Disease Assessment:

- Monitor body weight daily and calculate percentage change from baseline

- Measure colon length at sacrifice as an indicator of inflammation severity

- Assess mucosal damage and inflammatory cell infiltration by histology (H&E staining)

- Quantify myeloperoxidase (MPO) activity as a marker of neutrophil infiltration

4.2.2 STZ-Induced Diabetic Nephropathy Model [4] [5]

Diabetes Induction:

- Use male Sprague-Dawley rats (200-250 g)

- Induce diabetes with single intraperitoneal injection of streptozotocin (55 mg/kg in citrate buffer, pH 4.5)

- Confirm diabetes 72 hours post-injection (blood glucose >16.7 mmol/L)

Drug Administration:

- Randomize diabetic rats into treatment groups 2 weeks after STZ confirmation

- Administer AS-II (3.2 and 6.4 mg·kg⁻¹·d⁻¹) or losartan (10 mg·kg⁻¹·d⁻¹) as positive control via oral gavage for 9 weeks

- Include non-diabetic rats as normal controls

Renal Function Assessment:

- Collect 24-hour urine using metabolic cages at 0 and 9 weeks

- Measure urinary albumin/creatinine ratio (ACR) using automated analyzer

- Process kidney tissue for histology (PAS staining) and electron microscopy for podocyte foot process evaluation

- Analyze mitochondrial dynamics proteins (Mfn2, Fis1) and autophagy markers (P62, LC3) by Western blot

| Experimental Model | Induction Method | AS-II Dosage | Treatment Duration | Primary Endpoints |

|---|---|---|---|---|

| TNBS-Induced Colitis [1] | Rectal TNBS in 50% ethanol | 0.1-1 mg/kg (oral) | 7-14 days | Body weight change, colon length, MPO activity, histology score |

| STZ-Induced Diabetic Nephropathy [4] [5] | IP STZ (55 mg/kg) | 3.2, 6.4 mg·kg⁻¹·d⁻¹ (oral) | 9 weeks | Urinary ACR, blood glucose, podocyte foot process effacement, mitochondrial proteins |

| CS/LPS-Induced COPD [7] [8] | LPS instillation + cigarette smoke exposure | 10, 20 mg/kg (oral) | 4 weeks | Lung index, inflammatory cells, cytokine levels, lung histopathology |

| Cuprizone/EAE Demyelination [6] | Cuprizone diet or MOG immunization | 5, 10 mg/kg (IP) | 4-6 weeks | Neurobehavioral scores, myelin integrity, oligodendrocyte counts |

| Cyclophosphamide Immunosuppression [2] [3] | IP cyclophosphamide (80 mg/kg) | 50 mg/kg (oral) | 10-14 days | Spleen T cell proliferation, IL-2/IFN-γ production, CD25/CD69 expression |

Conclusion and Therapeutic Potential

The comprehensive analysis of this compound reveals a complex pharmacological profile with therapeutic potential across multiple disease domains. The compound's ability to modulate fundamental cellular processes including nutrient transport, metabolic signaling, immune activation, and cellular differentiation positions it as a promising candidate for drug development. Particularly noteworthy is the consistent observation of efficacy in the low micromolar to nanomolar range across diverse experimental systems, suggesting high potency and potentially favorable dosing parameters for clinical translation.

Several key aspects of AS-II's mechanism merit emphasis for future research:

- The tissue-reparative effects appear to involve enhanced cellular biosynthetic capacity through mTOR-mediated protein synthesis

- The immunomodulatory properties demonstrate remarkable specificity for T cell activation via CD45 regulation

- The organ-protective actions consistently involve restoration of mitochondrial function and reduction of inflammatory signaling

- The recently identified remyelination potential reveals previously unappreciated applications in neurological disorders

References

- 1. This compound promotes intestinal epithelial repair by ... [nature.com]

- 2. This compound triggers T cell activation through regulation of ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound triggers T cell activation through regulation ... [nature.com]

- 4. This compound Ameliorated Podocyte Injury and ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Ameliorated Podocyte Injury and ... [frontiersin.org]

- 6. This compound, a natural saponin, facilitates remyelination ... [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effect of this compound against lung injury in ... [sciencedirect.com]

- 8. Protective effect of this compound against lung injury in ... [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Induces Osteogenic Activities of ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Review: Pharmacological Activities of Astragaloside II

Introduction to Astragaloside II

This compound (AS-II) is a prominent cycloartane-type triterpene saponin extracted from the traditional medicinal herb Astragalus membranaceus (Huang Qi), which has been extensively used in traditional Chinese medicine for its immunomodulatory and tonic properties [1] [2]. As one of the primary bioactive constituents of Radix Astragali, AS-II has gained significant attention in recent years for its diverse pharmacological activities and potential therapeutic applications in various disease conditions, including inflammatory bowel disease, demyelinating neurological disorders, diabetic nephropathy, and immune dysfunction [1] [3] [4]. The compound's chemical structure features a characteristic cycloartane skeleton with sugar moieties attached, which contributes to its biological activity and solubility properties. With an increasing body of preclinical evidence supporting its multi-target mechanisms of action, AS-II has emerged as a promising candidate for drug development, particularly in conditions where current therapeutic options remain limited or primarily symptomatic [3].

Comprehensive Therapeutic Activities

Inflammatory Bowel Disease and Intestinal Repair

AS-II demonstrates significant efficacy in promoting intestinal epithelial repair in inflammatory bowel disease (IBD) models. In human intestinal Caco-2 cells, AS-II (0.1 μM) enhanced scratch wound closure by approximately 37% compared to controls and increased cell proliferation by 22% at the same concentration [1]. The healing effects were mediated through augmented L-arginine uptake (104.73 ± 3.90 pmol/mg protein/min at 6 hours compared to control) via upregulation of cationic amino acid transporters CAT1 and CAT2 protein levels [1]. Furthermore, AS-II activated the mTOR signaling pathway, increasing phosphorylation of mTOR (1.44 ± 0.02 fold-increase), S6K, and 4E-BP1, resulting in enhanced protein synthesis [1]. These effects were substantially suppressed by lysine (a competitive inhibitor of CATs) and rapamycin (an mTORC1 inhibitor), confirming the involvement of these pathways. In a murine TNBS-induced colitis model, AS-II treatment attenuated weight loss (improved from 85.75% to 94.85% of initial body weight) and reduced inflammatory markers including myeloperoxidase activity [1].

Demyelinating Neurological Diseases

In a groundbreaking 2025 study, AS-II demonstrated remarkable remyelination capacity in models of demyelinating diseases such as multiple sclerosis and neuromyelitis optica [3]. Unlike current immunomodulatory treatments, AS-II directly promotes myelin regeneration by facilitating oligodendrocyte precursor cell (OPC) differentiation through the p75NTR receptor-mediated β-catenin/Id2/MBP signaling axis [3]. Mechanistically, AS-II directly binds to p75NTR at specific residues (Pro253, Ser257), stabilizing its structure and promoting downstream signaling that ultimately enhances myelin basic protein (MBP) expression and myelin sheath formation [3]. In both cuprizone and experimental autoimmune encephalomyelitis (EAE) models, AS-II treatment improved neurobehavioral outcomes, increased oligodendrocyte production, and enhanced myelin integrity. Crucially, in p75NTR knockout mice, AS-II failed to restore myelin or neural function, confirming the essential nature of this receptor for its mechanism of action [3].

Diabetic Nephropathy and Podocyte Protection

In streptozotocin (STZ)-induced diabetic rats, AS-II (3.2 and 6.4 mg·kg⁻¹·d⁻¹ for 9 weeks) ameliorated albuminuria and renal histopathology, while reducing podocyte foot process effacement and apoptosis [4] [5]. The nephroprotective effects were mediated through the amelioration of mitochondrial dysfunction via regulation of mitochondrial dynamics proteins (Mfn2, Fis1) and enhancement of mitophagy through the PINK1/Parkin pathway [4]. AS-II also activated the Nrf2-mediated antioxidative response by decreasing Keap1 protein levels, thereby reducing oxidative stress in diabetic podocytes [4]. These findings highlight the potential of AS-II in addressing the multifaceted pathophysiology of diabetic nephropathy, particularly in preserving podocyte integrity and mitochondrial function under hyperglycemic conditions.

Immunomodulation and T-Cell Activation

AS-II exhibits potent immunomodulatory activity by enhancing T-cell activation through regulation of CD45 protein tyrosine phosphatase (CD45 PTPase) activity [2] [6]. At concentrations of 10-30 nM, AS-II significantly enhanced the proliferation of primary splenocytes induced by ConA, alloantigen, or anti-CD3 stimulation [2]. Furthermore, AS-II (30 nM) promoted Th1 cytokine production, increasing IL-2 and IFN-γ secretion while upregulating mRNA levels of IFN-γ and T-bet in primary splenocytes [2]. The compound also promoted the expression of activation markers CD25 and CD69 on primary CD4+ T cells upon TCR stimulation [2]. Mechanistically, AS-II (100 nM) promoted CD45-mediated dephosphorylation of LCK (Tyr505), a key step in T-cell receptor signaling activation, which could be blocked by a specific CD45 PTPase inhibitor [2]. In cyclophosphamide-induced immunosuppressed mice, oral administration of AS-II (50 mg/kg) restored the proliferation of splenic T cells and the production of IFN-γ and IL-2, demonstrating its potential in immunodeficiency conditions [2].

Table 1: Summary of Key Pharmacological Activities of this compound

| Therapeutic Area | Model System | Key Effects | Mechanisms | Effective Concentrations/Doses |

|---|---|---|---|---|

| Inflammatory Bowel Disease | Human Caco-2 cells; TNBS-induced murine colitis | Enhanced wound closure (37%); Increased cell proliferation (22%); Attenuated weight loss | ↑ L-arginine uptake; ↑ CAT1/CAT2; ↑ mTOR/S6K/4E-BP1 phosphorylation | 0.1 μM (in vitro); Not specified (in vivo) [1] |

| Demyelinating Diseases | Cuprizone and EAE models; OPC cultures | Improved neurobehavioral outcomes; Enhanced remyelination; Increased OL production | p75NTR binding (Pro253, Ser257); ↓ β-catenin/Id2/MBP signaling | Not specified [3] |

| Diabetic Nephropathy | STZ-induced diabetic rats | Ameliorated albuminuria; Reduced podocyte apoptosis; Improved mitochondrial function | ↑ Mfn2; ↓ Fis1; ↑ PINK1/Parkin; ↑ Nrf2; ↓ Keap1 | 3.2-6.4 mg·kg⁻¹·d⁻¹ (9 weeks) [4] [5] |

| Immunomodulation | Mouse splenocytes/T cells; Cyclophosphamide-induced immunosuppression | Enhanced T-cell proliferation; ↑ IL-2, IFN-γ; ↑ CD25/CD69 expression | CD45 PTPase activation; ↓ LCK (Tyr505) phosphorylation | 10-100 nM (in vitro); 50 mg/kg (in vivo) [2] [6] |

Molecular Mechanisms and Signaling Pathways

AS-II exerts its diverse pharmacological effects through modulation of multiple signaling pathways across different tissue and disease contexts. The compound demonstrates a remarkable ability to interact with specific molecular targets, initiating cascades of intracellular events that ultimately lead to its therapeutic effects [1] [3] [2].

In intestinal epithelial cells, AS-II enhances L-arginine uptake through upregulation of cationic amino acid transporters CAT1 and CAT2, leading to subsequent activation of the mTOR pathway [1]. This activation results in phosphorylation of downstream targets S6K and 4E-BP1, enhancing protein synthesis and cellular proliferation essential for wound healing [1]. The dependence on L-arginine transport was confirmed through inhibition experiments with lysine, while the crucial role of mTOR signaling was verified using rapamycin, which effectively reversed the promotive effects of AS-II on wound closure and protein synthesis [1].

In neurological contexts, AS-II directly binds to the p75 neurotrophin receptor (p75NTR) at specific amino acid residues (Pro253, Ser257), triggering a signaling cascade that involves modulation of the β-catenin/Id2/MBP axis [3]. This pathway ultimately leads to enhanced differentiation of oligodendrocyte precursor cells into mature oligodendrocytes capable of producing myelin basic protein (MBP) and forming functional myelin sheaths around axons [3]. The essential nature of p75NTR for this mechanism was definitively established through experiments with p75NTR knockout mice, in which AS-II completely lost its remyelination efficacy [3].

In diabetic nephropathy, AS-II preserves podocyte function through regulation of mitochondrial dynamics and enhancement of mitophagy [4]. The compound modulates the balance between mitochondrial fusion and fission proteins, increasing Mfn2 while decreasing Fis1, thereby reducing excessive mitochondrial fragmentation [4]. Simultaneously, AS-II activates the PINK1/Parkin pathway for targeted clearance of damaged mitochondria while stimulating the Nrf2-mediated antioxidative response through disruption of the Keap1-Nrf2 interaction, resulting in reduced oxidative stress [4].

For immunomodulation, AS-II enhances T-cell activation through regulation of CD45 protein tyrosine phosphatase activity, which promotes dephosphorylation of LCK at Tyr505, a critical step in T-cell receptor signaling initiation [2] [6]. This mechanism leads to enhanced T-cell proliferation, cytokine production (particularly IL-2 and IFN-γ), and expression of activation markers CD25 and CD69, ultimately boosting T-cell-mediated immune responses [2].

Graphviz diagram: Molecular signaling pathways of this compound

Molecular signaling pathways of this compound across different therapeutic applications

Experimental Protocols and Methodologies

In Vitro Models and Assays

Intestinal Epithelial Repair Studies: For investigation of IBD-related mechanisms, human intestinal epithelial Caco-2 cells were maintained in appropriate culture conditions [1]. Cell proliferation was assessed using standard colorimetric or fluorometric assays after treatment with varying concentrations of AS-II (0.01, 0.1, and 1 μM) [1]. Scratch wound closure assays were performed by creating a linear scratch in confluent cell monolayers, followed by treatment with AS-II and monitoring closure over 48 hours using time-lapse microscopy [1]. L-arginine uptake was measured using radioactive or fluorescent-labeled L-arginine, with uptake calculated as pmol/mg protein/min [1]. Protein expression of CAT1, CAT2, and components of the mTOR pathway (mTOR, S6K, 4E-BP1) along with their phosphorylated forms were analyzed by western blotting with specific antibodies [1]. To confirm mechanism specificity, inhibitors including lysine (competitive inhibitor of CATs) and rapamycin (mTORC1 inhibitor) were employed in pretreatment protocols [1].

Immunomodulation Studies: Primary splenocytes and T-cells were isolated from BALB/c and C57BL/6 mice (6-8 weeks old) [2] [6]. Cell proliferation was measured using [3H]-thymidine incorporation assays after stimulation with ConA, alloantigen, or anti-CD3 in the presence or absence of AS-II (10-100 nM) [2]. Cytokine production (IL-2, IFN-γ) was quantified using ELISA, while mRNA expression of IFN-γ and T-bet was analyzed by RT-PCR [2]. Surface activation markers (CD25, CD69) on CD4+ T-cells were assessed by flow cytometry after staining with fluorescent-labeled antibodies [2]. CD45 PTPase activity was measured using a colorimetric assay with pNPP/OMFP as substrates, monitoring absorbance at 410/490 nm [2]. For mechanism confirmation, a specific CD45 PTPase inhibitor (N-(9,10-dioxo-9,10-dihydro-phenanthren-2-yl)-2,2-dimethyl-propionamide) was utilized [2].

Remyelination Studies: Oligodendrocyte precursor cells (OPCs) were cultured and induced to differentiate in the presence or absence of AS-II [3]. The direct binding target of AS-II was identified using drug affinity responsive target stability (DARTS) mass spectrometry, cellular thermal shift assay (CETSA), and surface plasmon resonance (SPR) assays, which confirmed p75NTR as the molecular target with specific binding residues (Pro253, Ser257) [3]. Differentiation was assessed by monitoring myelin basic protein (MBP) expression through immunocytochemistry and western blotting [3].

In Vivo Models and Evaluation Methods

TNBS-Induced Colitis Model: Colitis was induced in mice by administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) [1]. AS-II was administered at specified doses, with disease activity monitored through body weight changes, colon length measurements, and histological evaluation [1]. Inflammatory response was assessed by measuring myeloperoxidase (MPO) activity in intestinal tissues [1].

Diabetic Nephropathy Model: Diabetes was induced in Sprague-Dawley rats (200-250 g) by a single intraperitoneal injection of streptozotocin (STZ) at 55 mg/kg [4] [5]. Rats with blood glucose levels >16.7 mmol/L were considered diabetic and treated with AS-II (3.2 or 6.4 mg·kg⁻¹·d⁻¹) or vehicle for 9 weeks [4]. Renal function was assessed by measuring urinary albumin/creatinine ratio (ACR) and biochemical parameters [4]. Kidney histopathology was evaluated through hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) staining [4]. Podocyte apoptosis was assessed by TUNEL assay, while podocyte foot process effacement was examined by electron microscopy [4]. Expression of mitochondrial dynamics-related proteins (Mfn2, Fis1), autophagy-related proteins (P62, LC3), and components of the Nrf2/PINK1 pathway were analyzed by immunohistochemistry, western blot, and real-time PCR [4].

Demyelination Models: Two established models were employed: cuprizone-induced demyelination and experimental autoimmune encephalomyelitis (EAE) [3]. AS-II was administered at specified doses, and neurobehavioral outcomes were evaluated using appropriate scoring systems [3]. Myelin integrity was assessed by luxol fast blue staining and electron microscopy, while oligodendrocyte production was quantified by immunohistochemistry for specific markers [3]. The critical role of p75NTR was confirmed using p75NTR knockout mice [3].

Immunosuppression Model: Immunosuppression was induced in mice by injection of cyclophosphamide (CTX) at 80 mg/kg [2]. AS-II (50 mg/kg) was administered orally, and immune function recovery was assessed by measuring splenic T-cell proliferation and cytokine production (IL-2, IFN-γ) [2].

Quantitative Data and Efficacy Metrics

Table 2: Quantitative Efficacy Metrics of this compound in Preclinical Models

| Parameter | Experimental System | Control Values | AS-II Treated Values | Change | Citation |

|---|---|---|---|---|---|

| Cell Proliferation | Caco-2 cells | 1.00 (baseline) | 1.22 ± 0.03 (0.1 μM) | +22% | [1] |

| Scratch Wound Closure | Caco-2 cells (48h) | 30.77 ± 2.13% | 42.17 ± 1.42% (0.1 μM) | +37% | [1] |

| L-arginine Uptake | Caco-2 cells (6h) | Baseline | 104.73 ± 3.90 pmol/mg protein/min | Significant increase | [1] |

| mTOR Phosphorylation | Caco-2 cells (1h) | 1.00 (baseline) | 1.44 ± 0.02 fold-increase | +44% | [1] |

| Body Weight Maintenance | TNBS-colitis mice | 85.75 ± 2.54% | 94.85 ± 1.78% | +9.1% improvement | [1] |

| Urinary ACR | STZ-diabetic rats | Elevated in diabetes | Significantly reduced | Improvement | [4] |

| T-cell Proliferation | Mouse splenocytes (+ConA) | Baseline | Significantly enhanced (10-30 nM) | Dose-dependent increase | [2] |

| IL-2 Production | Mouse splenocytes | Baseline | Significantly increased (30 nM) | Substantial increase | [2] |

| IFN-γ Production | Mouse splenocytes | Baseline | Significantly increased (30 nM) | Substantial increase | [2] |

Therapeutic Potential and Future Directions

The accumulating preclinical evidence positions this compound as a promising multi-target therapeutic candidate with potential applications in several challenging clinical areas [1] [3] [4]. In inflammatory bowel disease, AS-II addresses the crucial aspect of epithelial barrier restoration, which represents a therapeutic gap in current IBD management that primarily focuses on immunosuppression rather than promoting healing [1]. For demyelinating neurological diseases, AS-II's direct remyelination capacity distinguishes it from available treatments that primarily modulate immune responses without directly repairing existing damage [3]. This could potentially address the progressive disability in multiple sclerosis that continues despite adequate immunosuppression.

In diabetic nephropathy, AS-II's podocyte-protective effects and its action on mitochondrial function and oxidative stress target fundamental pathophysiological mechanisms that are not adequately addressed by current standard therapies like RAAS blockade [4]. Similarly, in immunomodulation, AS-II's specific enhancement of T-cell function through CD45 activation offers a novel approach to immunodeficiency conditions that may complement existing strategies [2] [6].

The future development of AS-II should focus on addressing several key areas: First, comprehensive ADMET studies are needed to fully characterize its pharmacokinetic profile and potential toxicity. Second, formulation optimization may be necessary to improve its bioavailability and tissue targeting. Third, well-designed clinical trials are essential to translate these promising preclinical findings into human therapeutic applications. Additionally, further exploration of its potential synergistic effects with existing therapeutics could open avenues for combination therapies that might enhance efficacy while reducing side effects through dose reduction of individual agents.

References

- 1. promotes intestinal epithelial repair by enhancing... This compound [nature.com]

- 2. This compound triggers T cell activation through regulation ... [nature.com]

- 3. This compound, a natural saponin, facilitates remyelination ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Ameliorated Podocyte Injury and ... [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Astragaloside Ameliorated Podocyte Injury and... II [frontiersin.org]

- 6. This compound triggers T cell activation through regulation of ... [pmc.ncbi.nlm.nih.gov]

An Overview of Bioactive Components in Astragalus

The Astragalus genus contains over 300 chemical constituents [1]. The primary bioactive compounds responsible for its wide-ranging pharmacological effects include [1]:

- Saponins: This group includes various astragalosides (e.g., Astragaloside IV, A, II).

- Flavonoids: Such as calycosin and rhamnocitrin.

- Polysaccharides: Noted for their immunomodulatory effects.

While much research focuses on Astragaloside IV, recent studies indicate that Astragaloside II (AS-II) also possesses significant biological activity. The table below summarizes the key pharmacological activities identified for different astragalosides.

Table 1: Pharmacological Activities of Key Astragalosides

| Compound | Primary Pharmacological Activities | Key Signaling Pathways Involved | Representative Study Models |

|---|---|---|---|

| This compound | Alleviates lung injury, suppresses ferroptosis [2] | MAPK/Nrf2/GPX4 [2] | Mouse model of PM2.5-induced injury [2] |

| Astragaloside IV | Anti-fibrotic (idiopathic pulmonary fibrosis), anti-osteoarthritic, neuroprotective [3] [4] [5] | PI3K-AKT [5], Src/PI3K/Akt, NF-κB, MAPK [3] [6] | Bleomycin-induced mouse model, human lung fibroblasts, rabbit OA model [3] [5] [6] |

| Astragaloside A | Anti-lung adenocarcinoma [7] | HIF-1, PI3K-Akt [7] | Human A549 lung cancer cells, molecular dynamics simulation [7] |

Detailed Mechanism: this compound in Lung Injury

A 2025 study provides a clear mechanistic insight into how this compound alleviates PM2.5-induced lung injury by inhibiting ferroptosis, a novel form of regulated cell death [2].

The proposed mechanism involves the MAPK/Nrf2/GPX4 signaling axis. This compound pretreatment is shown to activate the MAPK pathway, which in turn upregulates the transcription factor Nrf2. Activated Nrf2 translocates to the nucleus and promotes the expression of GPX4, a key enzyme that protects cells from ferroptosis by reducing lipid peroxidation [2].

This pathway and the role of this compound can be visualized as follows:

Diagram 1: The proposed mechanism by which this compound alleviates lung injury by suppressing ferroptosis via the MAPK/Nrf2/GPX4 axis [2].

Research Methodologies for Mechanism Exploration

The studies cited employ a modern, multi-disciplinary approach to validate the mechanisms of astragalosides. The following workflow is commonly used, integrating network pharmacology with experimental validation.

Diagram 2: A common integrated workflow for elucidating the multi-target mechanisms of natural products like astragalosides [3] [8] [7].

Key Technical Protocols:

Network Pharmacology & Molecular Docking: This computational process starts with retrieving compound and disease targets from databases like TCMSP, SwissTargetPrediction, GeneCards, and DisGeNET [3] [8] [7]. After identifying overlapping targets, a Protein-Protein Interaction (PPI) network is built using the STRING database and analyzed with Cytoscape to find hub targets [3] [7]. Enrichment analysis then reveals involved biological processes and pathways (e.g., PI3K-Akt, MAPK) [3] [7]. Finally, molecular docking predicts binding affinity and stability between the compound and hub targets [3] [7].

Experimental Validation:

- In Vivo Models: For this compound, a mouse model of PM2.5-induced lung injury was used [2]. For Astragaloside IV, a bleomycin-induced idiopathic pulmonary fibrosis mouse model and an osteoarthritis rabbit model are common [3] [5]. Outcomes are assessed via histological staining, MRI, and measurement of key biochemical markers [3] [2] [5].

- In Vitro Models: Human cell lines, such as MRC-5 lung fibroblasts or A549 lung adenocarcinoma cells, are treated with the compound after inducing a disease state (e.g., with TGF-β1) [7] [5]. Techniques like CCK-8 for cell viability and qRT-PCR for gene expression are used for analysis [7] [5].

Conclusion and Future Perspectives

This compound is an emerging bioactive compound with a mechanistically defined role in protecting against lung injury by targeting ferroptosis [2]. Research into astragaloside compounds is increasingly powered by multi-target strategies that leverage traditional Chinese medicine as a source for innovative drug development [9].

Future work on this compound should include:

- Expanding Disease Models: Testing its efficacy in other ferroptosis-related pathologies.

- Structural Optimization: Exploring synthetic derivatives to improve potency and bioavailability.

- Combination Therapies: Investigating its synergistic effects with other agents.

References

- 1. Bioactive components and clinical potential of Astragalus ... [frontiersin.org]

- 2. This compound pretreatment alleviates PM2.5-induced ... [sciencedirect.com]

- 3. Exploring the mechanism of action of astragaloside in the ... [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Insights into the Neuroprotective Effects of ... [sciencedirect.com]

- 5. Integrative analysis of the therapeutic mechanisms of ... [nature.com]

- 6. Exploring the mechanism of action of astragaloside in ... [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of astragaloside A against lung ... [nature.com]

- 8. Investigating the molecular mechanisms of the “Astragalus ... [frontiersin.org]

- 9. Drug innovation via integration of traditional Chinese and... [journals.lww.com]

Comprehensive Application Notes and Protocols for Astragaloside II Extraction, Purification, and Pharmacological Characterization

Then, I will now begin writing the main body of the report.

Introduction to Astragaloside II

This compound is a major cycloartane-type triterpene glycoside extracted from the root of Astragalus membranaceus (Fisch.) Bge., a traditional Chinese medicinal herb commonly known as Huangqi. This bioactive compound has attracted significant research interest due to its diverse pharmacological activities, including immunomodulatory, anti-inflammatory, antiviral, and tissue repair properties. As one of the key marker compounds for quality control of Astragalus preparations, efficient extraction and purification of this compound is essential for both research and potential therapeutic applications. These application notes provide detailed methodologies for the extraction, purification, quantification, and pharmacological evaluation of this compound, specifically designed for researchers, scientists, and drug development professionals working with natural products.

Extraction Methodologies and Protocols

Ultrasound-Cold Isostatic Pressure (ULT-CIP) Extraction

The ULT-CIP technique represents an innovative approach that combines ultrasonic disruption with ultra-high pressure processing to achieve superior extraction efficiency while preserving the structural integrity of the astragaloside compounds.

Protocol:

- Raw Material Preparation: Pulverize dried Astragalus roots to a fine powder (150 mesh) and maintain under dry conditions at 4°C until extraction.

- ULT-CIP Parameters:

- Set extraction pressure to 400 MPa for 4 minutes

- Apply concurrent ultrasonic treatment at 370W power for 60 minutes

- Solvent System: Use 70% ethanol as extraction solvent with solid-to-liquid ratio of 1:25

- Recovery: Concentrate extract under reduced pressure and lyophilize to obtain crude astragaloside powder [1].

Mechanistic Basis: The ULT-CIP method operates on the principle that cold isostatic pressure causes uniform compression beyond cellular deformation limits, resulting in complete cell wall rupture. Simultaneous ultrasonic cavitation generates microbubbles that implode, producing localized extreme temperatures and pressures that enhance solvent penetration and compound dissolution. This synergistic effect allows for efficient extraction while avoiding thermal degradation common in conventional methods [1].

Deep Eutectic Solvent-Aqueous Two-Phase System (DES-ATPS)

DES-based extraction provides an environmentally friendly alternative to conventional organic solvents, offering tunable properties for selective extraction of astragalosides.

DES Selection and Preparation:

- Optimal DES Composition: Choline chloride:urea in 1:1 molar ratio

- Preparation Method: Heat components at 80°C with continuous stirring until homogeneous liquid forms

- Extraction Conditions:

- DES concentration: 80 wt%

- Solid-liquid ratio: 1:40

- Extraction temperature: 60°C

- Extraction time: 90 minutes [2]

Aqueous Two-Phase System Purification:

- Phase-Forming Salt: K₃PO₄ at 41 wt% concentration

- Temperature: 25°C for phase separation

- Efficiency: This system achieves approximately 97.85% extraction efficiency for astragalosides while allowing DES recovery and reuse [2].

Comparative Analysis of Extraction Methods

Table 1: Quantitative Comparison of this compound Extraction Methods

| Method | Yield (mg/g) | Conditions | Time | Advantages |

|---|---|---|---|---|

| ULT-CIP | 56.25 ± 0.01 | 400 MPa, 370W ultrasound, 70% ethanol | 64 min | Highest yield, low temperature, preserves activity |

| DES-ATPS | 14.11* | 80% DES, 60°C, solid-liquid ratio 1:40 | 90 min | Green solvent, recyclable system, high purity |

| Ultrasonic-Microwave | 4.50 | 120W microwave, 250W ultrasound, solid-liquid ratio 1:25 | 150 sec | Rapid, energy efficient |

| Conventional Solvent | 32.47 ± 0.01 | 70% ethanol, 70°C | 120 min | Simple, equipment readily available |

*Total polysaccharide yield under optimized conditions; specific astragaloside yield not reported [2] [1] [3].

Purification Strategies

Macroporous Resin Chromatography

Macroporous adsorption resins provide an efficient and scalable method for enrichment and preliminary purification of astragalosides from crude extracts.

Resin Selection: DA201 resin demonstrates excellent adsorption capacity for astragaloside compounds

Protocol:

- Adsorption: Load crude extract dissolved in appropriate solvent onto resin column

- Washing: Remove impurities with 3-5 column volumes of distilled water

- Elution: Use 80% ethanol as eluent at flow rate of 5 BV/h

- Concentration: Collect astragaloside-rich fractions and evaporate under reduced pressure [4]

Performance Metrics: This purification strategy effectively enriches total astragalosides with recovery rates exceeding 80%, significantly reducing impurities while maintaining bioactivity [4].

Ultrasonic Film Separation and Preparative Chromatography

Integrated membrane and chromatographic systems allow for simultaneous purification of multiple bioactive compounds from Astragalus extracts.

Ultrasonic Membrane Separation:

- Membrane Specifications: Polysulfone ultrafiltration membrane with 6000-10000 Dalton molecular weight cut-off

- Operating Parameters: Ultrasonic frequency 40kHz ± 0.5kHz, pH 2-13, temperature 0-60°C

- Process: Separates macromolecular polysaccharides (retentate) from lower molecular weight astragalosides (permeate) [5]

Preparative Reverse-Phase Chromatography:

- Column: C18 stationary phase, 5-25cm internal diameter, 18μm particle size

- Mobile Phase: Gradient elution with methanol-water or acetonitrile-water

- Collection: Monitor at 200-210nm and collect astragaloside-rich fractions

- Outcome: Achieves astragaloside purity >90% following membrane pretreatment [5]

Analytical Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides the gold standard for sensitive and specific quantification of this compound in complex matrices.

Sample Preparation:

- Extract 0.5g dried powder with 10mL methyl alcohol (chromatographic grade)

- Sonicate for 120 minutes at 40Hz and 100W

- Centrifuge at 12,000rpm for 15 minutes twice

- Pass supernatant through 0.22μm hydrophobic membrane prior to analysis [6]

LC-MS/MS Parameters:

- Column: Agilent Zorbax XDB C18 (2.1mm × 50mm, 3.5μm)

- Mobile Phase: Gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid)

- Flow Rate: 0.50mL/min

- Detection: Multiple Reaction Monitoring (MRM)

- Transitions: m/z 827.3 → 143.2 for this compound

- Internal Standard: Buspirone (m/z 386.3 → 122.3) [7]

Method Validation:

- Linearity: 5.0-200ng/mL in rat plasma

- LLOQ: 5.0ng/mL in 50μL rat plasma

- Accuracy and Precision: Meet standard validation criteria [7]

Pharmacokinetic Profile

This compound demonstrates unfavorable pharmacokinetics that may limit its therapeutic application:

- Absolute Bioavailability: 0.79 ± 0.16% after oral administration

- Elimination Half-life: 1.92 ± 0.30 hours

- Interpretation: The extremely low oral bioavailability suggests poor absorption and/or extensive first-pass metabolism, indicating potential need for formulation strategies or structural analogs to improve pharmacokinetic properties [7].

Pharmacological Activities and Experimental Protocols

Immunomodulatory Activity Assessment

This compound demonstrates potent immunomodulatory effects primarily through enhancement of T-cell activation and proliferation.

Experimental Protocol:

- Cell Preparation: Isolate primary splenocytes or T-cells from BALB/c or C57BL/6 mice (6-8 weeks old)

- Treatment: Apply this compound at concentrations (10-30nM) to cells stimulated with ConA, alloantigen, or anti-CD3

- Proliferation Assay: Measure using [³H]-thymidine incorporation assay

- Cytokine Analysis: Quantify IL-2 and IFN-γ production using ELISA

- Activation Markers: Assess CD25 and CD69 expression on CD4+ T-cells via flow cytometry

- Mechanistic Studies: Evaluate CD45 protein tyrosine phosphatase activity using colorimetric assay with pNPP/OMFP substrates [8]

Key Findings:

- Dose-dependent Enhancement: this compound (10-30nM) significantly enhances T-cell proliferation

- Cytokine Induction: Increases IL-2 and IFN-γ production and upregulates mRNA expression of IFN-γ and T-bet

- Activation Markers: Promotes expression of early (CD69) and late (CD25) T-cell activation markers

- Molecular Mechanism: Enhances CD45-mediated dephosphorylation of LCK (Tyr505), initiating T-cell receptor signaling cascade [8]

The following diagram illustrates the molecular mechanism of this compound in T-cell activation:

Figure 1: Mechanism of this compound in T-cell Immunomodulation

Intestinal Epithelial Repair Assay

This compound promotes wound healing in intestinal epithelial models through enhancement of L-arginine uptake and activation of the mTOR pathway.

In Vitro Protocol:

- Cell Culture: Maintain human intestinal Caco-2 cells in standard conditions

- Scratch Wound Assay: Create uniform wound and treat with this compound (0.01-1μM)

- L-arginine Uptake: Measure using radioactive or fluorescent tracing methods

- Western Blotting: Analyze CAT1, CAT2, p-mTOR, p-S6K, and p-4E-BP1 expression

- Inhibition Studies: Employ lysine (CAT inhibitor) and rapamycin (mTOR inhibitor) to confirm mechanism [9]

In Vivo Protocol:

- Colitis Model: Induce colitis in mice using TNBS (2,4,6-trinitrobenzene sulfonic acid)

- Treatment: Administer this compound (50mg/kg) orally

- Assessment: Monitor weight loss, intestinal length, myeloperoxidase (MPO) activity [9]

Key Findings:

- Wound Closure Enhancement: this compound (0.1μM) significantly improves scratch wound closure in Caco-2 cells

- L-arginine Transport: Increases L-arginine uptake and upregulates CAT1 and CAT2 transporter expression

- mTOR Pathway Activation: Enhances phosphorylation of mTOR and downstream targets S6K and 4E-BP1

- Protein Synthesis: Stimulates overall protein synthesis in intestinal epithelial cells

- In Vivo Efficacy: Attenuates TNBS-induced colitis in mice, improving weight maintenance and reducing inflammation [9]

The following diagram illustrates the mechanism of this compound in intestinal wound healing:

Figure 2: Mechanism of this compound in Intestinal Epithelial Repair

Antiviral Activity Screening

This compound demonstrates broad-spectrum antiviral activity against flaviviruses including dengue virus.

Protocol:

- Molecular Docking:

- Retrieve protein structures (DENV E protein, NS2B/NS3, NS5) from PDB

- Perform virtual screening using iGEMDOCK or similar software

- Evaluate binding interactions and affinity

- In Vitro Antiviral Assay:

- Culture Vero cells or similar appropriate cell line

- Infect with dengue virus serotypes 1-4

- Treat with this compound at non-cytotoxic concentrations

- Measure viral replication using plaque assay or RT-PCR

- Cytotoxicity Assessment: Determine CC₅₀ using MTT assay

- Selectivity Index Calculation: SI = CC₅₀/EC₅₀ [10]

- Molecular Docking:

Key Findings:

- Binding Affinity: this compound shows strong binding to dengue virus E protein and NS5 polymerase

- Antiviral Potency: Effective against dengue virus serotypes 1 and 3

- Safety Profile: High selectivity index indicates favorable therapeutic window

- Non-toxic Profile: Demonstrates non-mutagenic, non-carcinogenic properties [10]

Anti-proliferative Activity Assessment

This compound inhibits growth in certain cancer cell lines, suggesting potential antitumor applications.

Protocol:

- Cell Culture: Maintain human gastric cancer MKN-74 cells or other relevant cell lines

- MTT Assay:

- Seed cells in 96-well plates and allow to adhere

- Treat with this compound at varying concentrations (0-200μM)

- Incubate for 24-72 hours

- Add MTT reagent and incubate 4 hours

- Measure absorbance at 570nm after solvent addition

- Data Analysis: Calculate IC₅₀ values and generate dose-response curves [4]

Key Findings:

- Dose-dependent Inhibition: this compound suppresses MKN-74 cell proliferation in concentration-dependent manner

- Time-dependent Effects: Increased exposure duration enhances anti-proliferative activity

- Potency: Significant growth inhibition observed at micromolar concentrations [4]

Conclusion and Research Applications

This compound represents a pharmacologically diverse compound with significant potential for therapeutic development. The methodologies outlined in these application notes provide robust frameworks for extracting, purifying, and evaluating this valuable natural product. The ULT-CIP extraction method offers distinct advantages in yield and efficiency, while the DES-ATPS approach aligns with green chemistry principles. Researchers should select extraction and purification strategies based on their specific requirements for yield, purity, and scalability.

The comprehensive pharmacological profiling confirms this compound's relevance for immunomodulatory, wound healing, antiviral, and potential anticancer applications. However, the unfavorable pharmacokinetic profile, particularly the extremely low oral bioavailability, presents a significant challenge for therapeutic development. Future research should focus on structural modification, novel formulation strategies, or delivery systems to overcome these limitations while preserving the compound's diverse biological activities.

References

- 1. Extraction and activity study of astragalus saponins by ... [sciencedirect.com]

- 2. Separation and Purification of Astragalus membranaceus ... [pmc.ncbi.nlm.nih.gov]

- 3. Extraction, Structure, and Pharmacological Activities of ... [mdpi.com]

- 4. purification process of astragalosides - African Health Sciences [africanhealthsciences.org]

- 5. Method for separating astragalus polysaccharide and ... [patents.google.com]

- 6. Determination of Astragalosides and Flavonoids [bio-protocol.org]

- 7. Quantification and pharmacokinetics of this compound in ... [pubs.rsc.org]

- 8. This compound triggers T cell activation through regulation of ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound promotes intestinal epithelial repair by ... [nature.com]

- 10. Antiviral activity of this compound ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Astragaloside II in Cell Culture Studies

Introduction to Astragaloside II and Its Research Applications

This compound (AS II) is a cycloartane-type triterpene glycoside extracted from the traditional medicinal herb Astragalus membranaceus Bge, commonly known as Radix Astragali or Huangqi [1] [2]. This natural compound has garnered significant research interest due to its diverse pharmacological activities, including immunomodulatory, anti-inflammatory, tissue repair, and potential anti-tumor properties [1] [2] [3]. With a molecular formula of C₄₃H₇₀O₁₅ and molecular weight of 827.01 g/mol [2], this compound serves as a valuable research tool for investigating cellular signaling pathways and molecular mechanisms underlying various disease models.

The growing body of evidence demonstrates that this compound exerts its effects through multiple signaling pathways, including CD45 protein tyrosine phosphatase in immune cells, mTOR pathway in intestinal epithelial cells, and autophagy regulation in cancer cells [1] [3]. These diverse mechanisms make it a compelling compound for studying complex biological processes. However, working with this compound requires careful consideration of its physicochemical properties, particularly its solubility characteristics, which necessitate specific handling protocols to ensure experimental reproducibility and compound stability [2].

Experimental Protocols for this compound in Cell Culture

Protocol 1: Assessing T Cell Activation and Immunomodulatory Effects

2.1.1 Background and Principle this compound enhances T cell activation through regulation of CD45 protein tyrosine phosphatase activity, which plays a critical role in T lymphocyte signaling by regulating phosphorylation of LCK (Tyr505) and other Src-family kinases [1]. This protocol is designed to evaluate the immunomodulatory effects of this compound on primary T cells and splenocytes, measuring proliferation, activation markers, and cytokine production.

2.1.2 Materials and Reagents

- Primary splenocytes or T cells isolated from BALB/c or C57BL/6 mice (6-8 weeks old) [1]

- This compound (purity >98%) [2]

- RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL) [1]

- T cell stimulants: Concanavalin A (ConA), alloantigen, or anti-CD3 antibody [1]

- CD45 PTPase inhibitor (N-(9,10-dioxo-9,10-dihydro-phenanthren-2-yl)-2,2-dimethyl-propionamide) [1]

- ELISA kits for IL-2 and IFN-γ [1]

- Antibodies for flow cytometry: PE-conjugated anti-CD4, FITC-conjugated anti-CD25, biotin-conjugated anti-CD69 [1]

- [3H]-thymidine for proliferation assays [1]

2.1.3 Step-by-Step Procedure

- Cell Preparation: Isolate primary splenocytes from mouse spleens using standard mechanical dissociation methods. Prepare purified T cells using immuno-magnetic negative selection to deplete B cells and antigen-presenting cells [1].

- Compound Preparation: Prepare this compound stock solution at 10 mM in DMSO. Further dilute in culture medium to working concentrations (10-30 nM for functional assays, 100 nM for signaling studies). Ensure final DMSO concentration does not exceed 0.1% [1] [2].

- Cell Stimulation and Treatment: Seed cells in 96-well plates (2×10⁵ cells/well for proliferation assays). Stimulate with ConA (5 μg/mL), alloantigen, or anti-CD3 (1 μg/mL). Add this compound at desired concentrations. Include controls with CD45 inhibitor (10 μM) where applicable [1].

- Proliferation Assay: After 48-72 hours of culture, add [3H]-thymidine (1 μCi/well) for the final 6-8 hours of culture. Harvest cells and measure incorporated radioactivity using a scintillation counter [1].

- Cytokine Measurement: Collect culture supernatants after 24-48 hours. Measure IL-2 and IFN-γ production using commercial ELISA kits according to manufacturer's protocols [1].

- Activation Marker Analysis: After 24-48 hours of culture, harvest cells and stain with fluorescently-labeled antibodies against CD4, CD25, and CD69. Analyze using flow cytometry to determine percentage of activated T cells [1].

- Western Blot Analysis: For LCK phosphorylation studies, harvest cells after 6-24 hours of treatment. Lyse cells and analyze phosphorylated LCK (Tyr505) and total LCK using specific antibodies [1].

2.1.4 Key Technical Notes

- Primary cells should be used within 2 hours of isolation for optimal viability and functionality.

- This compound effects are concentration-dependent; include a broad concentration range (1-100 nM) in initial experiments.

- CD45 inhibitor should be added 1 hour prior to this compound treatment to confirm CD45-dependent mechanisms.

- Use FBS batches screened for low endotoxin to avoid non-specific immune activation.

Protocol 2: Intestinal Epithelial Repair and Wound Healing Models

2.2.1 Background and Principle this compound promotes intestinal epithelial repair by enhancing L-arginine uptake and activating the mTOR signaling pathway, which is crucial for protein synthesis and cell migration during wound healing [3]. This protocol utilizes Caco-2 human intestinal epithelial cells to study the effects of this compound on epithelial barrier restoration.

2.2.2 Materials and Reagents

- Human intestinal Caco-2 cells [3]

- This compound (purity >98%) [2]

- DMEM or RPMI-1640 medium with 10% FBS [3]

- L-arginine uptake assay components [3]

- mTOR pathway inhibitors: rapamycin (1 μM) [3]

- Cationic amino acid transporter inhibitor: lysine (10 mM) [3]

- Antibodies for CAT1, CAT2, p-mTOR, p-S6K, p-4E-BP1 [3]

2.2.3 Step-by-Step Procedure

- Cell Culture and Maintenance: Culture Caco-2 cells in complete medium at 37°C in 5% CO₂. Use cells between passages 5-25 for experiments [3].

- Compound Preparation: Prepare this compound stock solution at 10 mM in DMSO. Dilute to working concentrations (0.01-1 μM) in culture medium [3].

- Scratch Wound Assay: Seed Caco-2 cells in 12-well plates until confluent. Create a uniform scratch wound using a sterile pipette tip. Wash cells to remove debris and add fresh medium with this compound (0.01, 0.1, or 1 μM). Capture images at 0, 24, and 48 hours. Quantify wound closure using image analysis software [3].

- Proliferation Assay: Seed Caco-2 cells in 96-well plates (5×10³ cells/well). After 24 hours, treat with this compound for 48 hours. Measure cell proliferation using MTT or CCK-8 assays according to manufacturer's protocols [3].

- L-arginine Uptake Assay: Seed Caco-2 cells in 24-well plates. At confluence, treat with this compound for 6 hours. Measure L-arginine uptake using radiolabeled or fluorescent methods over 0.5-24 hours. Express results as pmol/mg protein/min [3].

- CAT1 and CAT2 Protein Expression: After 6-48 hours of this compound treatment, harvest cells for Western blot analysis of CAT1 and CAT2 expression using specific antibodies [3].

- mTOR Pathway Activation: Treat cells with this compound for 1-6 hours. Analyze phosphorylation of mTOR, S6K, and 4E-BP1 by Western blot. For inhibition studies, pre-treat with rapamycin (1 μM) or lysine (10 mM) for 1 hour before this compound addition [3].

- Protein Synthesis Measurement: Assess global protein synthesis using [³H]-leucine incorporation or similar methods after 24-48 hours of this compound treatment [3].

2.2.4 Key Technical Notes

- For scratch wound assays, ensure consistent wound size across all experimental conditions.

- L-arginine uptake is time-dependent; perform time course experiments to identify optimal measurement timepoints.

- mTOR activation is transient; include multiple timepoints (1, 3, 6 hours) for phosphorylation studies.

- Include lysine and rapamycin controls to confirm mechanism specificity.

Protocol 3: Autophagy Modulation in Cancer Cell Lines

2.3.1 Background and Principle this compound has been shown to inhibit autophagy in cancer cells, potentially enhancing chemotherapy sensitivity [2]. This protocol evaluates the effects of this compound on autophagy markers in hepatocellular carcinoma Bel-7402/FU cells, particularly in combination with 5-fluorouracil.

2.3.2 Materials and Reagents

- Bel-7402/FU cells (5-fluorouracil resistant hepatocellular carcinoma line) [2]

- This compound (purity >98%) [2]

- 5-Fluorouracil (5-FU) [2]

- DMEM medium with 10% FBS

- Antibodies for autophagy markers: LC3-II, Beclin-1 [2]

2.3.3 Step-by-Step Procedure

- Cell Culture: Maintain Bel-7402/FU cells in complete DMEM medium. Use cells in logarithmic growth phase for experiments [2].

- Compound Treatment: Prepare this compound at 40-320 μM concentrations in culture medium. For combination studies, include 5-FU at appropriate concentrations based on previous cytotoxicity assays [2].

- Cell Viability Assay: Seed cells in 96-well plates (3×10³ cells/well). After 24 hours, treat with this compound alone or in combination with 5-FU for 48 hours. Assess viability using MTT or CCK-8 assays [2].

- Western Blot for Autophagy Markers: After 48 hours of treatment, harvest cells and extract proteins. Analyze LC3-II and Beclin-1 expression by Western blot. Use β-actin as loading control [2].

- Autophagy Flux Analysis: Consider using autophagy inhibitors like chloroquine in combination with this compound to assess autophagic flux.

2.3.4 Key Technical Notes

- Autophagy inhibition by this compound is concentration-dependent; include a broad concentration range (40-320 μM).

- Combination with 5-FU requires careful dose optimization to distinguish additive from synergistic effects.

- Analyze multiple autophagy markers (LC3-II, Beclin-1) for comprehensive assessment.

Quantitative Data Summary and Experimental Conditions

Table 1: Effective Concentrations of this compound in Different Cell Culture Models

| Cell Type/Model | Concentration Range | Optimal Concentration | Primary Readouts | Key Findings | Reference |

|---|---|---|---|---|---|

| Primary splenocytes | 10-30 nM | 30 nM | Proliferation ([³H]-thymidine), CD25/CD69 expression | Enhanced T cell proliferation and activation markers | [1] |

| Primary T cells | 100 nM | 100 nM | LCK (Tyr505) phosphorylation | Promoted CD45-mediated dephosphorylation of LCK | [1] |

| Caco-2 intestinal cells | 0.01-1 μM | 0.1 μM | Scratch wound closure, L-arginine uptake | Promoted wound healing and L-arginine transport | [3] |

| Rat primary osteoblasts | 0.1 nM-10 μM | Concentration-dependent | Cell viability (MTT) | Enhanced osteoblast viability | [2] |

| Bel-7402/FU cancer cells | 40-320 μM | 80 μM | Autophagy markers (LC3-II, Beclin-1) | Inhibited autophagy, sensitized to 5-FU | [2] |

| RAW264.7 macrophages | Not specified | Not specified | Inflammatory cytokines | Decreased IL-6, IL-1β; anti-inflammatory effects | [2] |

Table 2: Effects of this compound on Immune Function Parameters

| Parameter | Effect of this compound | Experimental System | Magnitude of Change | Reference |

|---|---|---|---|---|

| T cell proliferation | Significant enhancement | Primary splenocytes + ConA | Increased [³H]-thymidine incorporation | [1] |

| IL-2 production | Increased | Primary splenocytes | Significantly enhanced secretion | [1] |

| IFN-γ production | Increased | Primary splenocytes | Significantly enhanced secretion | [1] |

| CD25 expression | Upregulated | Primary CD4+ T cells | Enhanced expression upon TCR stimulation | [1] |

| CD69 expression | Upregulated | Primary CD4+ T cells | Enhanced expression upon TCR stimulation | [1] |

| IFN-γ mRNA | Upregulated | Primary splenocytes | Increased expression | [1] |

| T-bet mRNA | Upregulated | Primary splenocytes | Increased expression | [1] |

Table 3: Molecular Targets and Signaling Pathways Affected by this compound

| Target/Pathway | Effect of this compound | Biological Consequence | Experimental Validation | Reference |

|---|---|---|---|---|

| CD45 PTPase activity | Enhanced | T cell activation through LCK dephosphorylation | CD45 inhibitor blocked effects | [1] |

| LCK (Tyr505) phosphorylation | Decreased | Enhanced T cell receptor signaling | Western blot analysis | [1] |

| mTOR pathway | Activated | Enhanced protein synthesis and cell growth | Rapamycin inhibition studies | [3] |

| Cationic amino acid transporters (CAT1/CAT2) | Upregulated | Increased L-arginine uptake | Lysine competition assays | [3] |

| Autophagy markers (LC3-II, Beclin-1) | Decreased | Inhibition of autophagic processes | Western blot analysis | [2] |

| Inflammatory cytokines (IL-6, IL-1β) | Decreased | Anti-inflammatory effects | ELISA measurements | [2] |

Signaling Pathways and Molecular Mechanisms

CD45/LCK Signaling Pathway in T Cell Activation

Diagram 1: this compound activates T cells through CD45/LCK signaling pathway. This compound enhances CD45 protein tyrosine phosphatase activity, leading to dephosphorylation of LCK at Tyr505, which initiates T cell receptor signaling, resulting in T cell proliferation, cytokine production, and activation marker expression [1].

The CD45/LCK signaling pathway represents a key mechanism by which this compound enhances T cell activation and immune function. CD45 is a transmembrane protein tyrosine phosphatase expressed exclusively on hematopoietic cells, and it regulates T cell receptor signaling by controlling the phosphorylation state of Src-family kinases, particularly LCK [1]. Phosphorylation of LCK at Tyr505 maintains the kinase in an inactive state, while dephosphorylation by CD45 activates LCK, initiating downstream TCR signaling cascades [1]. This compound directly enhances CD45-mediated dephosphorylation of LCK at Tyr505, as demonstrated by the fact that these effects can be blocked by a specific CD45 PTPase inhibitor [1]. This molecular mechanism explains the observed enhancement of T cell proliferation, cytokine production (IL-2 and IFN-γ), and expression of activation markers (CD25 and CD69) following this compound treatment [1].

mTOR Pathway in Intestinal Epithelial Repair

Diagram 2: this compound promotes intestinal repair through L-arginine/mTOR pathway. This compound upregulates cationic amino acid transporters CAT1 and CAT2, enhancing L-arginine uptake, which activates mTOR signaling to increase protein synthesis and cell migration, ultimately promoting epithelial repair. These effects are inhibited by lysine and rapamycin [3].

The mTOR signaling pathway plays a central role in this compound-mediated intestinal epithelial repair. This compound upregulates the expression of cationic amino acid transporters CAT1 and CAT2, resulting in enhanced cellular uptake of L-arginine [3]. Increased intracellular L-arginine activates the mTOR pathway, as evidenced by increased phosphorylation of mTOR and its downstream targets S6K and 4E-BP1 [3]. This activation leads to enhanced protein synthesis and cell migration, both critical processes for epithelial wound closure. The specificity of this mechanism has been confirmed through inhibition studies, where both lysine (a competitive inhibitor of CAT1 and CAT2) and rapamycin (an mTORC1 inhibitor) suppress the wound-healing effects of this compound [3]. This pathway explains the therapeutic potential of this compound in inflammatory bowel disease and other intestinal disorders characterized by impaired epithelial barrier function.

Practical Considerations and Technical Guidance

Solubility and Storage Conditions

Solubility Characteristics: this compound has limited aqueous solubility and is typically dissolved in DMSO for stock solution preparation. The compound is soluble in DMSO at 100 mg/mL (120.92 mM) [2]. For cell culture experiments, stock solutions should be prepared in DMSO and then diluted in culture medium, ensuring that the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

Storage Conditions:

- Powder form: -20°C (3 years), 4°C (2 years) [2]

- Stock solution in DMSO: -80°C (2 years), -20°C (1 year) [2]

- Avoid repeated freeze-thaw cycles; aliquot stock solutions for single-use whenever possible

Working Solution Preparation: For in vitro studies, prepare a 10 mM stock solution in DMSO, then dilute to working concentrations in cell culture medium. The solution may appear cloudy at higher concentrations; brief sonication or gentle warming to 37°C may improve solubility.

Cell Line Selection and Culture Conditions

Table 4: Recommended Cell Lines and Culture Conditions for this compound Studies

| Research Area | Recommended Cell Lines | Culture Medium | Key Assays | Special Considerations |

|---|---|---|---|---|

| Immunomodulation | Primary mouse splenocytes, Primary T cells | RPMI-1640 + 10% FBS | Proliferation, Cytokine ELISA, Flow cytometry | Use primary cells within 2 hours of isolation |